molecular formula C14H15NO2 B2972543 4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2097894-11-4

4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2972543
CAS No.: 2097894-11-4
M. Wt: 229.279
InChI Key: AXBRYDAEAXWRFZ-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that combines the structural features of furan and oxazepine rings. This compound is of interest due to its potential pharmacological properties and its unique chemical structure, which allows for diverse chemical reactivity and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Oxazepine Ring: The oxazepine ring is often formed via a cyclocondensation reaction involving an amine and a carbonyl compound.

    Coupling of Furan and Oxazepine Rings: The final step involves the coupling of the furan ring with the oxazepine ring. This can be achieved through a nucleophilic substitution reaction where the furan ring is attached to the oxazepine ring via a methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxazepine ring can be reduced to form tetrahydro derivatives.

    Substitution: Both the furan and oxazepine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazepine ring can produce tetrahydro derivatives.

Scientific Research Applications

4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: Similar structure but contains a sulfur atom instead of oxygen in the oxazepine ring.

    4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]diazepine: Contains a nitrogen atom in place of the oxygen in the oxazepine ring.

Uniqueness

4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific combination of furan and oxazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-6-14-12(4-1)10-15(7-9-17-14)11-13-5-3-8-16-13/h1-6,8H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBRYDAEAXWRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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